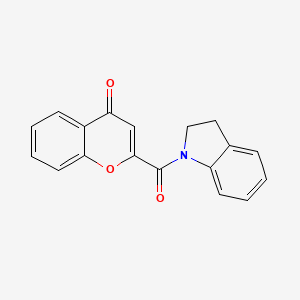

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPCADRISSAZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one typically involves the reaction of indoline with chromenone derivatives under specific conditions. One common method involves the use of triethyl methanetricarboxylate with indoline to form the diethyl ester of 2-(indoline-1-carbonyl)malonic acid . This intermediate can then be further processed to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed selective inhibition of cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to inhibit the Bcl-2 protein family, which plays a crucial role in regulating apoptosis . This inhibition leads to increased apoptotic activity in cancer cells, making it a candidate for further development as a therapeutic agent.

Materials Science

Polymeric Composites

In materials science, 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one has been utilized as a building block for polymeric composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that these composites can be used in various applications, including coatings and structural materials .

Nanocomposites

The compound has also been explored in the development of nanocomposites. These materials exhibit improved electrical and thermal conductivity due to the unique properties imparted by the indole and chromenone moieties. The synergy between these components allows for applications in electronic devices and sensors .

Biochemical Applications

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Studies have shown that 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one can inhibit specific enzymes involved in metabolic pathways, making it useful in drug design for metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis via Bcl-2 inhibition |

| Materials Science | Polymeric composites | Enhances mechanical properties and thermal stability |

| Nanocomposites | Electronic devices | Improved conductivity and thermal performance |

| Biochemical Applications | Enzyme inhibition | Potential for drug design targeting metabolic pathways |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in Cancer Research, researchers synthesized several derivatives of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one and tested their efficacy against breast cancer cell lines. The results indicated that one particular derivative exhibited a significant reduction in cell viability at low micromolar concentrations. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Material Development

A collaborative study between chemists and material scientists explored the incorporation of this compound into polystyrene matrices. The resulting nanocomposites demonstrated enhanced mechanical strength and thermal resistance compared to pure polystyrene. This work suggests that such materials could be beneficial in high-performance applications where durability is essential.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 4H-chromen-4-one derivatives:

Table 1: Structural and Functional Comparison of 4H-Chromen-4-One Derivatives

Key Findings from Comparative Analysis

Structural Influence on Bioactivity :

- Triazole-containing derivatives (e.g., compounds from ) exhibit potent antibacterial and antifungal activities, likely due to triazole's ability to disrupt microbial cell membranes or inhibit enzymes like cytochrome P450 .

- Fluorinated analogs (e.g., 2-(4-fluorophenyl)-substituted chromones) show enhanced lipophilicity and bioavailability, improving their penetration into bacterial cells .

- Dihydroindole and dihydrothiazole hybrids (e.g., SVS1 ) demonstrate moderate-to-strong antimicrobial activity, suggesting that nitrogen-containing bicyclic systems enhance target binding through π-π stacking or hydrogen bonding.

Synthetic Challenges :

- Triazole-functionalized chromones require multi-step syntheses, including Claisen-Schmidt condensation and click chemistry, with yields ranging from 18% to 75% depending on substituent complexity .

- Poly-substituted chromones (e.g., tetrafluoro-triazole derivatives ) face regioselectivity issues, leading to mixed products and low yields unless reaction conditions are tightly controlled.

Antitumor Potential: Fluorinated and hydroxylated chromones (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one ) show selective cytotoxicity against cancer cells, with IC50 values in the micromolar range. Molecular docking studies suggest interactions with DNA topoisomerase II or tubulin .

Physicochemical Properties :

- Electron-withdrawing groups (e.g., fluorine, triazole) increase chromone stability and metabolic resistance.

- Hydroxyl groups enhance solubility but may reduce membrane permeability, as seen in fluorescent chromone derivatives .

Biological Activity

The compound 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is a derivative of chromene and indole structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₁₅N₃O₃

- Molecular Weight: 311.33 g/mol

- CAS Number: 404950-80-7

The compound features a chromene moiety linked to a dihydroindole carbonyl group, which is significant for its biological interactions.

Synthesis

The synthesis of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one typically involves multi-component reactions, often utilizing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Such methods have been reported to yield high purity and efficiency under mild conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Assessment: The compound exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma). The IC₅₀ values ranged from 7.9 to 9.1 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer effects appears to involve:

- Tubulin Binding: Molecular docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the indole ring:

- Electron-Withdrawing Groups: Substituents such as fluorine enhance activity due to improved binding affinity and altered pharmacokinetics.

- Electron-Donating Groups: Methoxy groups also improve activity compared to unsubstituted derivatives .

Comparative Biological Activity Table

| Compound Name | IC₅₀ (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one | 7.9 - 9.1 | A549, PC-3, MCF-7 | Tubulin binding |

| Doxorubicin | ~10 | A549 | DNA intercalation |

| Other Indole Derivatives | Varies | Various | Varies |

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one have shown antimicrobial effects against several pathogens. The chromene scaffold has been associated with broad-spectrum antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Q & A

Basic Question: What synthetic methodologies are recommended for optimizing the yield of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one?

Methodological Answer:

The synthesis typically involves Claisen-Schmidt condensation followed by cyclization. Key steps include:

- Substituent introduction : Use K₂CO₃ as a base in DMF to facilitate nucleophilic substitution at the chromone carbonyl group (e.g., coupling with 2,3-dihydro-1H-indole derivatives) .

- Cyclization : Employ hydrogen peroxide (30%) in ethanol under reflux to form the chromen-4-one core .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic Question: How can structural confirmation of this compound be achieved using crystallographic techniques?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol or DCM. Use SHELXL for refinement, particularly for handling hydrogen bonding and torsional angles in the dihydroindole moiety .

- Key parameters : Monitor bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and chromone rings to confirm planarity .

Advanced Question: How can contradictory bioactivity data from different substituent analogs be resolved?

Methodological Answer:

- Systematic SAR studies : Compare analogs (e.g., 2-(4-chlorophenyl)-4H-chromen-4-one vs. 2-(4-nitrophenyl)-4H-chromen-4-one) to isolate electronic effects of substituents on bioactivity .

- Purity validation : Use HPLC-MS to rule out impurities (e.g., residual DMF or unreacted intermediates) that may skew bioassay results .

- Computational docking : Perform molecular dynamics simulations to assess binding affinity variations caused by substituent steric/electronic properties .

Advanced Question: What strategies enable regioselective functionalization at the C-3 position of the chromone core?

Methodological Answer:

- C–H activation : Use iodine and 1,2,4-triazole catalysts to generate 3-iodochromones, followed by dehydroiodination to introduce aryl/heteroaryl groups .

- Electrophilic substitution : Optimize reaction temperature (80–100°C) and solvent (acetonitrile) to favor C-3 over C-2 functionalization .

Basic Question: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., chromone C-3 proton at δ 6.8–7.2 ppm) and carbonyl carbons (δ 175–180 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and NH stretches from the dihydroindole moiety (~3350 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₄N₂O₃ at m/z 329.0932) .

Advanced Question: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Lipinski’s Rule of Five : Calculate log P (octanol-water) using XLogP3 (estimated ~3.2) to assess membrane permeability .

- ADMET profiling : Use SwissADME or admetSAR to predict CYP450 inhibition (e.g., CYP3A4) and BBB penetration .

- Solubility : Apply ESOL model (e.g., log S = -4.2) to guide formulation strategies .

Basic Question: What experimental design principles apply to antimicrobial activity assays for this compound?

Methodological Answer:

- Microbial strains : Use standardized strains (e.g., S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .

- Broth microdilution : Test concentrations from 0.5–128 µg/mL in Mueller-Hinton broth, with OD₆₀₀ measurements at 24 hr .

- Checkerboard assay : Assess synergy with commercial antibiotics to reduce MIC values .

Advanced Question: How can SHELXL refine structures with twinned or low-resolution crystallographic data?

Methodological Answer:

- Twinning detection : Use CELL_NOW to identify twin laws (e.g., two-fold rotation) and refine with TWIN/BASF commands in SHELXL .

- High-resolution restraints : Apply DFIX/ISOR constraints for disordered atoms (e.g., flexible dihydroindole groups) .

Advanced Question: What mechanistic insights explain the anti-inflammatory activity of chromone-indole hybrids?

Methodological Answer:

- Superoxide anion inhibition : Measure O₂⁻ production in neutrophil assays (IC₅₀ ~15 µM) via cytochrome c reduction .

- COX-2 docking : Use AutoDock Vina to simulate interactions with the COX-2 active site (e.g., hydrogen bonding with Arg120) .

Basic Question: How should stability studies be designed for this compound under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.